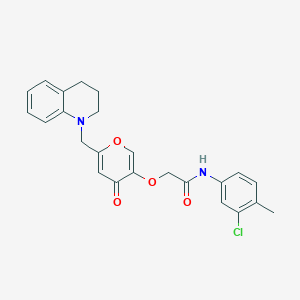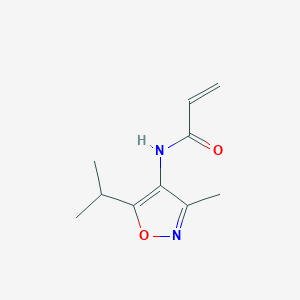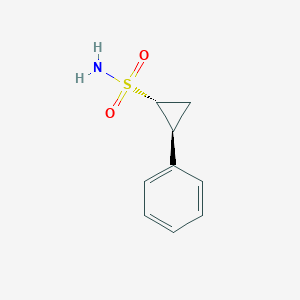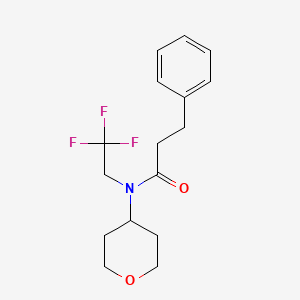![molecular formula C23H22N4O2S B2992624 5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1185090-09-8](/img/structure/B2992624.png)
5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indoline moiety, followed by various functional group interconversions and coupling reactions. Without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the thioether group might be susceptible to oxidation, and the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would increase its solubility in polar solvents .Applications De Recherche Scientifique
Antibacterial, Antifungal, and Anti-tubercular Activities
The study by Akhaja and Raval (2012) on tetrahydropyrimidine–isatin hybrids demonstrates potential antibacterial, antifungal, and anti-tubercular properties (Akhaja & Raval, 2012). These findings indicate that compounds with similar structural motifs could be explored for their use in treating various infections.
Anti-oxidant, Anti-inflammatory, and Analgesic Activities
El-Gazzar et al. (2009) synthesized azolopyrimidoquinolines and pyrimidoquinazolines, showing significant anti-oxidant, anti-inflammatory, and analgesic properties (El-Gazzar et al., 2009). This suggests that compounds within this class could be effective in managing pain, reducing inflammation, and protecting against oxidative stress.
Anticancer Activities
Several studies highlight the anticancer potential of quinazolinone derivatives. Georgey (2014) reported on imidazoquinazoline derivatives with significant antitumor activity against human mammary carcinoma cell lines, indicating a promising avenue for cancer treatment (Georgey, 2014). Sharma, Luxami, and Paul (2013) also found benzimidazole-quinazoline hybrids to exhibit significant antitumor activities, further supporting the potential of these compounds in cancer therapy (Sharma, Luxami, & Paul, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[1-(2,3-dihydroindol-1-yl)-1-oxobutan-2-yl]sulfanyl-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-3-19(22(29)26-13-12-15-8-4-7-11-18(15)26)30-23-25-17-10-6-5-9-16(17)20-24-14(2)21(28)27(20)23/h4-11,14,19H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDNXBDJEXCBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=CC=CC=C21)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B2992544.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2992545.png)


![N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992550.png)
![2-[(3-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2992551.png)

![1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992556.png)

![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2992559.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B2992561.png)
![N-{3-[(2-phenoxyethoxy)methyl]phenyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2992562.png)
